4-Methyl-2-(trifluoromethyl)piperidine
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Overview
Description
4-Methyl-2-(trifluoromethyl)piperidine is a heterocyclic organic compound featuring a piperidine ring substituted with a methyl group at the 4-position and a trifluoromethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(trifluoromethyl)piperidine typically involves the hydrogenation reduction of 4-(trifluoromethyl)pyridine. The process includes the following steps:
Hydrogenation Reduction: 4-(trifluoromethyl)pyridine is subjected to hydrogenation in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions.
Distillation and Concentration: The reaction mixture is then distilled and concentrated to isolate the desired product.
Precipitation and Purification: The product is precipitated using a solvent, followed by filtration, washing, and drying to obtain pure this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-(trifluoromethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogens or other substituents can be introduced using reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: LiAlH₄, NaBH₄, anhydrous conditions.
Substitution: NaI, KOtBu, polar aprotic solvents.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, other substituted piperidines.
Scientific Research Applications
4-Methyl-2-(trifluoromethyl)piperidine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methyl-2-(trifluoromethyl)piperidine involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act as an antagonist or inhibitor by binding to receptors or enzymes, thereby modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its efficacy .
Comparison with Similar Compounds
4-(Trifluoromethyl)piperidine: Similar structure but lacks the methyl group at the 4-position.
3-(Trifluoromethyl)piperidine: Similar structure but with the trifluoromethyl group at the 3-position.
4-Methylpiperidine: Similar structure but lacks the trifluoromethyl group.
Uniqueness: 4-Methyl-2-(trifluoromethyl)piperidine is unique due to the combined presence of both the methyl and trifluoromethyl groups, which impart distinct chemical and physical properties.
Properties
Molecular Formula |
C7H12F3N |
---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
4-methyl-2-(trifluoromethyl)piperidine |
InChI |
InChI=1S/C7H12F3N/c1-5-2-3-11-6(4-5)7(8,9)10/h5-6,11H,2-4H2,1H3 |
InChI Key |
WAZJVLNXDYCATL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCNC(C1)C(F)(F)F |
Origin of Product |
United States |
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